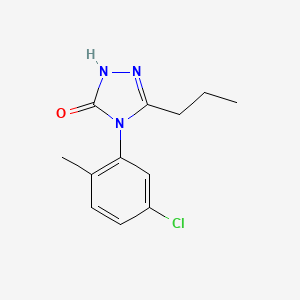![molecular formula C16H21N5O B4529986 N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methyl-1-[3-(5-methylfuran-2-yl)-1H-pyrazol-5-yl]methanamine](/img/structure/B4529986.png)
N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methyl-1-[3-(5-methylfuran-2-yl)-1H-pyrazol-5-yl]methanamine
Overview
Description
N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methyl-1-[3-(5-methylfuran-2-yl)-1H-pyrazol-5-yl]methanamine is a complex organic compound that features a unique structure combining pyrazole and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methyl-1-[3-(5-methylfuran-2-yl)-1H-pyrazol-5-yl]methanamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and furan intermediates, followed by their coupling through a series of reactions including alkylation, methylation, and condensation. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial in scaling up the production while maintaining safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methyl-1-[3-(5-methylfuran-2-yl)-1H-pyrazol-5-yl]methanamine can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methyl-1-[3-(5-methylfuran-2-yl)-1H-pyrazol-5-yl]methanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methyl-1-[3-(5-methylfuran-2-yl)-1H-pyrazol-5-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, differing in the presence of a fluorine atom instead of chlorine.
Ketamine: A well-known anesthetic and recreational drug with a similar core structure but different substituents.
Uniqueness
N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methyl-1-[3-(5-methylfuran-2-yl)-1H-pyrazol-5-yl]methanamine stands out due to its unique combination of pyrazole and furan rings, which imparts distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular pathways that are not achievable with other similar compounds.
Properties
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methyl-1-[3-(5-methylfuran-2-yl)-1H-pyrazol-5-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-11-5-6-16(22-11)15-7-14(17-18-15)10-20(3)8-13-9-21(4)19-12(13)2/h5-7,9H,8,10H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAKZSQEQMCLGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NNC(=C2)CN(C)CC3=CN(N=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


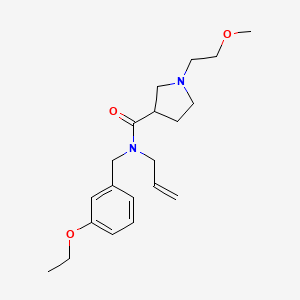
![N-{[1-(3-methoxypropyl)pyrrolidin-3-yl]methyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B4529908.png)
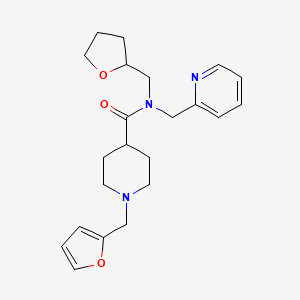
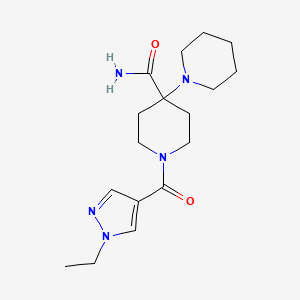
![[1-(1-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-1-methylethyl]amine bis(trifluoroacetate)](/img/structure/B4529940.png)
![1'-[3-(1H-pyrazol-1-ylmethyl)benzyl]-1,4'-bipiperidin-4-ol](/img/structure/B4529942.png)
![2-methyl-5-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B4529945.png)
![N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4529951.png)
![N-ethyl-4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B4529956.png)
![[2-({4-[(1-allylpyrrolidin-2-yl)carbonyl]piperazin-1-yl}methyl)phenyl]methanol](/img/structure/B4529962.png)

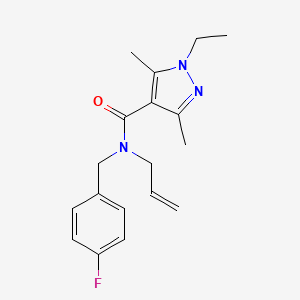
![4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-N-[2-(1,3-thiazol-4-yl)ethyl]pyrimidin-2-amine](/img/structure/B4529977.png)
